Pyrene-1-sulfonate
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Overview
Description
Pyrene-1-sulfonate is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a sulfonate group attached to the pyrene ring structure. This compound is known for its fluorescent properties and is widely used in various scientific and industrial applications.
Preparation Methods
Pyrene-1-sulfonate can be synthesized through several methods. One common approach involves the sulfonation of pyrene using sulfuric acid or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonate group. Industrial production methods often involve large-scale sulfonation processes, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Pyrene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene-1-sulfonic acid.
Reduction: Reduction reactions can convert it back to pyrene.
Substitution: The sulfonate group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Pyrene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Its fluorescent properties make it useful in imaging and tracking biological molecules.
Medicine: It is employed in diagnostic assays and as a marker in various biomedical applications.
Industry: It is used in the production of luminescent materials and as a component in the formulation of ionic liquids .
Mechanism of Action
The mechanism of action of 1-pyrenesulfonate is primarily based on its ability to interact with other molecules through its sulfonate group. This interaction can lead to the formation of complexes or aggregates, which can be studied using various spectroscopic techniques. The compound’s fluorescent properties are often exploited to monitor these interactions and to study the behavior of the compound in different environments .
Comparison with Similar Compounds
Pyrene-1-sulfonate can be compared with other similar compounds, such as:
1-Pyrenebutyrate: Similar in structure but with a butyrate group instead of a sulfonate group.
1-Pyrenecarboxylate: Contains a carboxylate group instead of a sulfonate group.
1-Pyrenesulfonic acid: The acid form of 1-pyrenesulfonate. These compounds share similar fluorescent properties but differ in their chemical reactivity and applications.
Properties
Molecular Formula |
C16H9O3S- |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
pyrene-1-sulfonate |
InChI |
InChI=1S/C16H10O3S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19)/p-1 |
InChI Key |
DLOBKMWCBFOUHP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-] |
Synonyms |
1-pyrenesulfonate 1-pyrenesulfonic acid |
Origin of Product |
United States |
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